tetrandrine

Calcium channel blocker Vascular smooth muscle Hypertension

Tetrandrine (CAS 55702-01-7), also widely cataloged under CAS 518-34-3, is a bisbenzylisoquinoline alkaloid extracted predominantly from the root of Stephania tetrandra. It functions primarily as a non-selective calcium channel blocker, inhibiting both L-type (IC50 = 0.3–8 µM) and T-type (IC50 = 2.5–20 µM) calcium channels, and also blocks two-pore channels (TPC1/2) with nanomolar potency (TPC2 IC50 ~55 nM).

Molecular Formula C38H42N2O6
Molecular Weight 622.7 g/mol
CAS No. 55702-01-7
Cat. No. B8050799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametetrandrine
CAS55702-01-7
Molecular FormulaC38H42N2O6
Molecular Weight622.7 g/mol
Structural Identifiers
SMILESCN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC)OC
InChIInChI=1S/C38H42N2O6/c1-39-15-13-25-20-32(42-4)34-22-28(25)29(39)17-23-7-10-27(11-8-23)45-33-19-24(9-12-31(33)41-3)18-30-36-26(14-16-40(30)2)21-35(43-5)37(44-6)38(36)46-34/h7-12,19-22,29-30H,13-18H2,1-6H3
InChIKeyWVTKBKWTSCPRNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrandrine (CAS 55702-01-7) Procurement & Selection Guide: Comparative Pharmacological Evidence


Tetrandrine (CAS 55702-01-7), also widely cataloged under CAS 518-34-3, is a bisbenzylisoquinoline alkaloid extracted predominantly from the root of Stephania tetrandra [1]. It functions primarily as a non-selective calcium channel blocker, inhibiting both L-type (IC50 = 0.3–8 µM) and T-type (IC50 = 2.5–20 µM) calcium channels, and also blocks two-pore channels (TPC1/2) with nanomolar potency (TPC2 IC50 ~55 nM) . Beyond ion channel modulation, tetrandrine reverses P-glycoprotein-mediated multidrug resistance (MDR) and targets cancer stem cell (CSC) populations at concentrations approximately 10-fold lower than those required for bulk tumor cell proliferation inhibition [2]. Its approved clinical use in China for silicosis and its ongoing evaluation in oncology and inflammatory diseases make it a compound of distinct procurement interest, provided its differentiation from structurally similar analogs such as fangchinoline, berbamine, and cepharanthine is clearly established [1].

Why Fangchinoline, Berbamine, or Verapamil Cannot Substitute for Tetrandrine in Research Protocols


Bisbenzylisoquinoline alkaloids sharing the Stephania tetrandra origin exhibit vastly different potency and selectivity profiles despite minimal structural divergence. Tetrandrine (TET) and fangchinoline (FAN) differ by a single O-methyl group, yet TET is approximately 35-fold more potent in inhibiting high-K⁺-induced vascular smooth muscle contraction (IC50 0.27 ± 0.05 µM vs. 9.53 ± 1.57 µM) [1]. When compared to berbamine (BER), tetrandrine is 8-fold more potent in blocking receptor-operated Ca²⁺ entry (IC50 25 µM vs. 200 µM) [2]. Moreover, tetrandrine outperforms the classical MDR reversal agent verapamil, achieving a reversal index nearly 2.5-fold higher in drug-resistant cancer cell lines [3]. These quantifiable potency gaps, coupled with tetrandrine's unique dual L-/T-type channel blockade and TPC2 inhibition at nanomolar concentrations, mean that substituting a cheaper or more readily available analog will fundamentally alter experimental outcomes and clinical relevance [4].

Quantitative Comparator Evidence: Tetrandrine vs. Fangchinoline, Berbamine, Nifedipine, Verapamil & Salinomycin


Vascular Smooth Muscle Calcium Channel Blockade: Tetrandrine is 35-Fold More Potent Than Fangchinoline

In a direct head-to-head comparison using rat aortic smooth muscle strips, tetrandrine (TET) inhibited high-K⁺ (65.4 mM)-induced sustained contraction with an IC50 of 0.27 ± 0.05 µM, whereas fangchinoline (FAN) required a 35-fold higher concentration (IC50 9.53 ± 1.57 µM). Similarly, for norepinephrine (NE)-induced contraction, TET (IC50 3.08 ± 0.05 µM) was 4.6-fold more potent than FAN (IC50 14.20 ± 0.40 µM). In vivo, intravenous TET at 3 mg/kg significantly lowered mean arterial pressure in conscious stroke-prone spontaneously hypertensive rats (SHRSP), while FAN required 30 mg/kg to achieve a comparable effect [1].

Calcium channel blocker Vascular smooth muscle Hypertension Fangchinoline comparison

Receptor-Operated Calcium Entry Inhibition: Tetrandrine is 8-Fold More Potent Than Berbamine

In a structure-activity relationship study using human leukemic HL-60 cells, tetrandrine (TET) inhibited thapsigargin (TSG)-induced Ca²⁺ entry with an IC50 of 25 µM. The closely related analog berbamine (BER) was substantially less potent, with an IC50 of 200 µM. At 100 µM, BER was also significantly less effective than TET in suppressing TSG-induced Mn²⁺ entry, a surrogate for receptor-operated Ca²⁺ channel activity [1].

Calcium signaling Berbamine comparison Leukemia Structure-activity relationship

Multidrug Resistance Reversal: Tetrandrine Outperforms Verapamil by 2.5-Fold

In a comparative study using the drug-resistant laryngeal carcinoma cell line KBV200, tetrandrine (TTD) reversed resistance to doxorubicin with a reversal index of 22.96, while the classical MDR reversal agent verapamil (VRP) achieved a reversal index of only 9.31. Additionally, in a separate study, tetrandrine showed greater activity than verapamil in reversing MDR, while the related bisbenzylisoquinoline berbamine (BBM) showed activity similar to that of verapamil [1][2]. In Mycobacterium tuberculosis drug resistance reversal, tetrandrine appeared more potent than verapamil at the doses tested, reversing resistance in approximately 50% of tested isoniazid/ethambutol dual-resistant clinical isolates [3].

Multidrug resistance P-glycoprotein Verapamil comparison Oncology

Cancer Stem Cell Targeting: Tetrandrine Preferentially Kills TICs at 10-Fold Lower Concentration Than Bulk Tumor Cells

In breast cancer models (SUM-149 and SUM-159 cell lines), tetrandrine inhibited mammosphere formation—an in vitro surrogate for breast cancer tumor-initiating cell (TIC) growth—with IC50 values of approximately 1–2 µM. This is roughly 10-fold lower than the IC50 for bulk proliferation inhibition (15.3 ± 4.1 µM for SUM-149; 24.3 ± 2.1 µM for SUM-159). Tetrandrine also reduced the aldehyde dehydrogenase (ALDH)-positive TIC population in SUM-159 cells by 45% ± 5.45% (P = 0.005) [1]. This preferential TIC targeting mirrors the activity profile of salinomycin, a known breast cancer TIC-targeting agent, but tetrandrine's well-characterized calcium channel and MDR-modulating pharmacology provides a mechanistically distinct tool [2].

Cancer stem cells Tumor-initiating cells Salinomycin comparison Breast cancer

Anti-Inflammatory Selectivity: Tetrandrine and Fangchinoline Exhibit Mechanistically Distinct Cytokine Inhibition Profiles

Despite sharing the Stephania tetrandra origin and differing by a single O-methyl group, tetrandrine and fangchinoline display divergent anti-inflammatory mechanisms. At 12.5 µM, tetrandrine inhibited murine IL-5 (mIL-5) activity by 95%, whereas fangchinoline showed no effect. Conversely, at 100 µM, fangchinoline inhibited cyclooxygenase (COX) by 35%, while tetrandrine caused no COX inhibition. Both compounds inhibited human IL-6 (hIL-6), with tetrandrine achieving 86% inhibition at 6 µM and fangchinoline achieving 63% inhibition at 4 µM [1].

Anti-inflammatory Cytokine inhibition Fangchinoline comparison COX selectivity

Clinical Pulmonary Fibrosis Efficacy: Tetrandrine Plus Nintedanib Combination Achieves 92.86% Total Effective Rate vs. 76.19% for Standard Therapy Alone

In a controlled clinical trial of 84 patients with connective tissue disease-related pulmonary interstitial fibrosis, the combination of nintedanib ethanesulfonate soft capsules (100 mg bid) plus tetrandrine tablets (40 mg tid) achieved a total effective rate of 92.86% (39/42) compared to 76.19% (32/42) for basic treatment (glucocorticoids plus immunosuppressants) alone (P < 0.05). Post-treatment, the tetrandrine combination group showed significantly better mMRC dyspnea scores (1.43 ± 0.27 vs. 1.69 ± 0.31), SGRQ scores (46.51 ± 4.39 vs. 51.08 ± 4.76), FEV1% (64.96 ± 6.55 vs. 58.67 ± 5.01), and fibrosis scores (1.12 ± 0.14 vs. 1.26 ± 0.18), with all comparisons reaching statistical significance (P < 0.05). Notably, the tetrandrine combination group reported zero adverse drug reactions vs. 2.38% in the control group [1].

Pulmonary fibrosis Nintedanib combination Clinical trial Connective tissue disease

Application Scenarios Where Tetrandrine's Differentiated Profile Delivers Decisive Value


Calcium Channel Pharmacology Studies Requiring Dual L-/T-Type Blockade Without Dihydropyridine Selectivity

Tetrandrine's broad calcium channel blockade profile (L-type IC50 0.3–8 µM; T-type IC50 2.5–20 µM) distinguishes it from dihydropyridines like nifedipine, which selectively target L-type channels. For researchers investigating the contribution of T-type channels to cellular excitability, hormone secretion, or cancer cell proliferation, tetrandrine provides a tool that simultaneously inhibits both channel subtypes, enabling comparative pharmacology experiments that nifedipine alone cannot support . Its 35-fold potency advantage over fangchinoline in vascular smooth muscle assays further solidifies tetrandrine as the preferred bisbenzylisoquinoline for cardiovascular calcium channel research [1].

Multidrug Resistance Reversal Research in Oncology

Tetrandrine's demonstrated reversal index of 22.96 against doxorubicin-resistant KBV200 cells—2.5-fold higher than the classical MDR reversal agent verapamil (reversal index 9.31)—positions it as a superior positive control or lead compound for P-glycoprotein inhibition studies . Its additional ability to deplete cancer stem cell populations at low micromolar concentrations (mammosphere IC50 ~1–2 µM) makes it uniquely valuable for protocols aiming to simultaneously address MDR and CSC-mediated tumor recurrence, a dual capability not offered by verapamil or other first-generation MDR modulators [1].

Pulmonary Fibrosis Clinical Research and Combination Therapy Protocols

The clinical evidence demonstrating that tetrandrine (40 mg tid) added to nintedanib (100 mg bid) increases the total effective rate from 76.19% to 92.86% in connective tissue disease-related pulmonary fibrosis, with zero adverse drug reactions in the combination arm, provides a compelling rationale for procuring pharmaceutical-grade tetrandrine for clinical trials . This application leverages tetrandrine's dual anti-inflammatory and anti-fibrotic mechanisms, as evidenced by significant improvements in both dyspnea scores and objective pulmonary function parameters (FEV1%, fibrosis scores), and is supported by preclinical data showing tetrandrine's modulation of Rheb-mTOR-mediated selective autophagy in lung fibrosis models [1].

IL-5-Driven Inflammatory Disease Models (e.g., Eosinophilic Asthma, Allergic Inflammation)

Tetrandrine achieves 95% inhibition of murine IL-5 at 12.5 µM, a cytokine central to eosinophil biology, while fangchinoline shows no effect on this target . For academic or pharmaceutical researchers screening compounds in eosinophilic asthma, hypereosinophilic syndrome, or allergic inflammation models, tetrandrine—not the cheaper co-extracted alkaloid fangchinoline—is the appropriate tool compound. This molecular selectivity, combined with tetrandrine's suppression of human IL-6 (86% inhibition at 6 µM), supports its use in Th2/Th17 inflammatory disease research where dual cytokine inhibition is mechanistically desirable .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for tetrandrine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.